molecular formula C19H28N2S B080428 1,1-Dicyclohexyl-3-phenylthiourea CAS No. 15093-49-9

1,1-Dicyclohexyl-3-phenylthiourea

Cat. No. B080428
CAS RN: 15093-49-9
M. Wt: 316.5 g/mol
InChI Key: IPHITDLLTSWTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dicyclohexyl-3-phenylthiourea, also known as DCP, is an organic compound with the chemical formula C19H26N2S. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. DCP is a thiourea derivative that has been widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea can affect the acid-base balance in the body and interfere with various physiological processes.

Biochemical And Physiological Effects

1,1-Dicyclohexyl-3-phenylthiourea has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of using 1,1-Dicyclohexyl-3-phenylthiourea in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has a relatively low toxicity, making it safe to handle in the laboratory. However, one limitation of using 1,1-Dicyclohexyl-3-phenylthiourea is its insolubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1,1-Dicyclohexyl-3-phenylthiourea. One area of interest is the development of new drugs based on its antitumor and antiviral activities. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea and its effects on various physiological processes. Finally, research on the synthesis and properties of novel thiourea derivatives could lead to the development of new compounds with unique properties and applications.

Synthesis Methods

1,1-Dicyclohexyl-3-phenylthiourea can be synthesized by reacting cyclohexylamine and phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1,1-Dicyclohexyl-3-phenylthiourea as a white crystalline solid with a high purity.

Scientific Research Applications

1,1-Dicyclohexyl-3-phenylthiourea has been extensively studied for its biological and pharmacological properties. It has been used as a pharmacological tool to investigate the role of thiourea derivatives in various biochemical and physiological processes. 1,1-Dicyclohexyl-3-phenylthiourea has been shown to have a potent inhibitory effect on the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities, making it a potential candidate for the development of new drugs.

properties

CAS RN

15093-49-9

Product Name

1,1-Dicyclohexyl-3-phenylthiourea

Molecular Formula

C19H28N2S

Molecular Weight

316.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-phenylthiourea

InChI

InChI=1S/C19H28N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22)

InChI Key

IPHITDLLTSWTIN-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)N(C2CCCCC2)C(=NC3=CC=CC=C3)S

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3

Other CAS RN

15093-49-9

synonyms

N,N-Dicyclohexyl-N'-phenylthiourea

Origin of Product

United States

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